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Compound of Interest

Compound Name: Trifloxystrobin-d3

Cat. No.: B15140529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated

Trifloxystrobin (Trifloxystrobin-d6). Given the absence of a publicly available, detailed

experimental protocol for its synthesis, this document outlines a plausible synthetic pathway

based on established chemical principles and the known synthesis of non-deuterated

Trifloxystrobin. Deuterated Trifloxystrobin is a critical internal standard for quantitative analysis

in various research and development applications, particularly in metabolic and environmental

fate studies.

Overview of Deuterated Trifloxystrobin
Trifloxystrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class.[1][2][3][4]

Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone

outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer.[1][2]

Deuterated Trifloxystrobin, specifically Trifloxystrobin-d6, serves as an invaluable internal

standard for quantification by mass spectrometry-based methods, such as GC-MS and LC-MS.

[5] The stable isotope label allows for precise differentiation from the non-labeled analyte,

correcting for variations in sample preparation and instrument response.

Table 1: Properties of Trifloxystrobin-d6
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Property Value Reference

Chemical Name

methyl (E)-2-(methoxyimino)-2-

(2-(((((E)-1-(3-

(trifluoromethyl)phenyl)ethylide

ne)amino)oxy)methyl-

d2)phenyl-3,4,5,6-d4)acetate

[5]

CAS Number 2470226-50-5 [6]

Molecular Formula C₂₀H₁₃D₆F₃N₂O₄ [5][7][8]

Molecular Weight 414.41 g/mol [5][7]

Isotopic Purity ≥99% deuterated forms (d₁-d₆) [5]

Proposed Synthetic Pathway for Trifloxystrobin-d6
The synthesis of Trifloxystrobin-d6 can be logically approached by utilizing deuterated starting

materials in the established synthetic route for Trifloxystrobin. The labeling pattern of

Trifloxystrobin-d6, with deuterium atoms on the phenyl ring and the methylene bridge, points

towards the use of a deuterated toluene derivative as the initial precursor. A plausible multi-step

synthesis is proposed below.
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Synthesis of Deuterated Intermediate

Synthesis of Second Intermediate

Final Coupling Reaction

Toluene-d8

2-Methyl-d5-phenyl-d3-acetic acid methyl ester

 Friedel-Crafts Acylation
& Willgerodt-Kindler Reaction

Methyl (E)-2-(2'-(methyl-d5)phenyl-d3)-3-methoxyacrylate

 Formylation & Methylation

Methyl (E)-2-(2'-(bromomethyl-d2)phenyl-d4)-2-methoxyiminoacetate

 Bromination

Trifloxystrobin-d6

m-Trifluoromethylacetophenone

m-Trifluoromethylacetophenone oxime

 Oximation with Hydroxylamine

 Williamson Ether Synthesis

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Trifloxystrobin-d6.

Hypothetical Experimental Protocols
The following are proposed experimental procedures for the synthesis of Trifloxystrobin-d6,

based on the known synthesis of the non-deuterated compound and general organic synthesis

methodologies.
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Step 1: Synthesis of Deuterated 2-Methylphenylacetic acid methyl ester

A plausible route to the deuterated phenylacetic acid derivative would start from commercially

available Toluene-d8. A multi-step process involving Friedel-Crafts acylation followed by a

Willgerodt-Kindler reaction and subsequent hydrolysis and esterification would yield the desired

deuterated intermediate.

Step 2: Synthesis of Deuterated Methyl (E)-2-(2'-methylphenyl)-3-methoxyacrylate

The deuterated 2-methylphenylacetic acid methyl ester can be formylated using a suitable

formylating agent (e.g., methyl formate) in the presence of a strong base like sodium

methoxide. The resulting enolate is then methylated to yield the methoxyacrylate derivative.

Step 3: Bromination to form the Key Deuterated Intermediate

The methyl group on the deuterated phenyl ring is then brominated, for instance, using N-

bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a suitable solvent such

as carbon tetrachloride. This step is crucial for introducing the bromine atom required for the

subsequent coupling reaction.

Step 4: Synthesis of m-Trifluoromethylacetophenone oxime

This intermediate is prepared from m-trifluoromethylacetophenone through a standard

oximation reaction with hydroxylamine hydrochloride in the presence of a base like sodium

acetate.

Step 5: Final Coupling to Yield Trifloxystrobin-d6

The final step involves a Williamson ether synthesis, where the deuterated brominated

intermediate is coupled with m-trifluoromethylacetophenone oxime in the presence of a base

(e.g., potassium carbonate) and a phase transfer catalyst in a suitable solvent.

Table 2: Hypothetical Reaction Parameters
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Step Reactants
Reagents/Cata
lysts

Solvent
Temperature
(°C)

1
Toluene-d8,

Acetyl chloride
AlCl₃ Dichloromethane 0 - 25

2

Deuterated 2-

methylphenylace

tic acid methyl

ester, Methyl

formate

Sodium

methoxide,

Methyl iodide

THF 0 - 65

3

Deuterated

methyl (E)-2-(2'-

methylphenyl)-3-

methoxyacrylate

N-

Bromosuccinimid

e, Benzoyl

peroxide

Carbon

tetrachloride
75 - 85

4

m-

Trifluoromethylac

etophenone

Hydroxylamine

hydrochloride,

Sodium acetate

Ethanol/Water 70 - 80

5

Deuterated

brominated

intermediate, m-

Trifluoromethylac

etophenone

oxime

Potassium

carbonate,

Phase transfer

catalyst

Acetonitrile 60 - 80

Mechanism of Action of Trifloxystrobin
Trifloxystrobin acts as a Quinone outside Inhibitor (QoI) by targeting the cytochrome bc1

complex (Complex III) in the mitochondrial respiratory chain of fungi.[1][2] This inhibition

disrupts the production of ATP, leading to the cessation of fungal growth and spore germination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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